molecular formula C25H28FN5OS B2550704 2-((3-(4-(2,3-dimethylphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide CAS No. 1031954-68-3

2-((3-(4-(2,3-dimethylphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide

Cat. No.: B2550704
CAS No.: 1031954-68-3
M. Wt: 465.59
InChI Key: DBAOXMHYFWMNJP-UHFFFAOYSA-N
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Description

2-((3-(4-(2,3-dimethylphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide is a useful research compound. Its molecular formula is C25H28FN5OS and its molecular weight is 465.59. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antibacterial Properties

Compounds possessing piperazine, pyrazole, and fluorophenyl groups have been studied for their antibacterial efficacy. For instance, novel bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety have shown potent antibacterial activities against different bacterial strains, including E. coli, S. aureus, and S. mutans. These compounds have also demonstrated significant inhibitory activities against MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococci) bacterial strains, highlighting their potential as new antibacterial agents (Mekky & Sanad, 2020).

Anticonvulsant and Antimicrobial Activities

Another study on 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, synthesized for evaluating their potential anticonvulsant activity, found that compounds with substituted piperazine derivatives demonstrated protective effects against maximal electroshock (MES) in animal models, alongside antimicrobial activities against some bacteria and fungi (Aytemir, Çalış, & Özalp, 2004).

Antitumor Activities

Compounds incorporating pyrazole and piperazine scaffolds have also been evaluated for their antitumor activities. For example, 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have shown potential as novel antipsychotic agents, with some derivatives inhibiting conditioned avoidance responding in both rats and monkeys without eliciting dystonic movements, indicating their potential use in antipsychotic drug development (Wise et al., 1987).

Properties

IUPAC Name

2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN5OS/c1-18-5-4-6-22(19(18)2)30-13-15-31(16-14-30)24-25(28-12-11-27-24)33-17-23(32)29(3)21-9-7-20(26)8-10-21/h4-12H,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAOXMHYFWMNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)N(C)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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